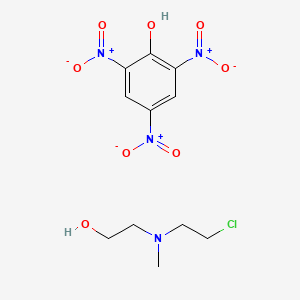
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate
Description
Properties
CAS No. |
878762-81-3 |
|---|---|
Molecular Formula |
C11H15ClN4O8 |
Molecular Weight |
366.71 g/mol |
IUPAC Name |
2-[2-chloroethyl(methyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H12ClNO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7(3-2-6)4-5-8/h1-2,10H;8H,2-5H2,1H3 |
InChI Key |
KCWPBQFTEGOGCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate typically involves the reaction of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine with picric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and distillation may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Nitrate
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Sulfate
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Phosphate
Uniqueness
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate is unique due to its picrate moiety, which imparts specific chemical and physical properties. The presence of the picrate group may enhance the compound’s reactivity and stability, making it suitable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


